molecular formula C8H13N3O2S B1371681 N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 939791-42-1

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B1371681
CAS No.: 939791-42-1
M. Wt: 215.28 g/mol
InChI Key: JPOHQSSYLJWDAT-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with an aminomethyl group at the 3-position and a methyl-sulfonamide moiety at the 2-position. Its molecular formula is C$9$H${14}$N$4$O$2$S (free base) or C${10}$H${17}$N$3$O$4$S (acetate salt), with a molecular weight of 275.32 g/mol for the acetate form . The compound is synthesized via nucleophilic substitution, yielding 94% as a colorless oil, as confirmed by $^1$H NMR and $^{13}$C NMR data . It serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOHQSSYLJWDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670352
Record name N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939791-42-1
Record name N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939791-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation via Reaction of Aminopyridine Derivative with Methanesulfonyl Chloride

A classical method to prepare sulfonamides involves the reaction of an amine with methanesulfonyl chloride under basic conditions. For this compound:

  • The starting material is 3-(aminomethyl)pyridin-2-amine or a protected derivative.
  • The amine nitrogen at the 2-position of the pyridine ring is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
  • After completion, the reaction mixture is worked up by solvent evaporation and purification by column chromatography or recrystallization to yield the sulfonamide.

Use of Salt Forms for Stability and Purification

The compound is often isolated or stored as its acetate salt to enhance stability and facilitate purification. For example, this compound acetate is commercially available with high purity (≥97%).

Representative Experimental Procedure (From Patent Literature)

  • Dissolve 275 mg (1.28 mmol) of this compound and 297 mg (1.28 mmol) of a coupling partner (compound A-1) in 15 mL of dichloromethane.
  • Add 0.356 mL (2.56 mmol) of triethylamine to the solution.
  • Stir the reaction mixture at room temperature for 4 hours.
  • Evaporate the solvent under reduced pressure.
  • Wash the crude product with diethyl ether to obtain a white solid with a yield of 43.0%.

This method highlights the sulfonamide as a key intermediate in further synthetic elaborations.

Advanced Functionalization via Coupling Reactions

In research contexts, this compound is used as a building block for more complex molecules. For example:

  • It can be coupled with various aromatic or heterocyclic compounds using amide bond formation or nucleophilic substitution.
  • Typical conditions include heating in solvents like isopropanol under microwave irradiation at 100°C for 1 hour.
  • Purification involves filtration and washing with solvents such as isopropanol and ether.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using solvent systems like dichloromethane/methanol (8:2) or petroleum ether/ethyl acetate (8:2).
  • The compound is characterized by ^1H NMR, LC-MS, and melting point determination.
  • Typical ^1H NMR signals include singlets corresponding to methyl groups on nitrogen and methanesulfonyl moiety, as well as aromatic and aminomethyl protons.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Sulfonamide formation Methanesulfonyl chloride, triethylamine Dichloromethane Room temperature 4 hours ~43 Stirring, followed by solvent evaporation and washing
Coupling with heterocycles Aminomethyl sulfonamide + coupling partner Isopropanol 100°C (microwave) 1 hour ~62 Filtration and washing for purification
Purification Column chromatography DCM/MeOH or Pet ether/EtOAc Ambient - - Solvent system varies by compound

Research Findings and Notes

  • The compound is stable when stored at 4°C protected from light.
  • It exhibits moderate polarity with TPSA ~76.29 and LogP near zero, indicating balanced hydrophilicity and lipophilicity, which is relevant for its solubility during synthesis and purification.
  • The aminomethyl group provides a reactive handle for further derivatization, making this compound valuable in medicinal chemistry as a scaffold or intermediate.
  • Yields of the sulfonamide formation step can vary depending on the purity of starting materials and reaction conditions but typically range from 40% to 60%.
  • The use of triethylamine as a base is crucial to neutralize HCl generated during sulfonamide formation and to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and I2.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide exhibit significant antimicrobial activity. Studies have focused on its potential to act against various bacterial strains, making it a candidate for further development into antimicrobial agents. For example, compounds with similar structures have shown effectiveness against resistant strains of bacteria, highlighting the need for new antibiotics in an era of increasing resistance .

Anticancer Activity
There is emerging evidence suggesting that this compound may have anticancer properties. Preclinical studies have indicated that modifications to the pyridine ring can enhance cytotoxicity against certain cancer cell lines. Investigations into the mechanisms of action reveal that these compounds may induce apoptosis in tumor cells, providing a basis for further exploration in cancer therapy .

Synthetic Methodologies

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its sulfonamide group allows for various nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of more complex molecules. For instance, it has been used to synthesize biologically active compounds through palladium-catalyzed cross-coupling reactions .

Building Block for Drug Development
This compound acts as a building block in the synthesis of novel pharmaceuticals. Its structural features can be modified to create libraries of compounds for high-throughput screening against various biological targets. The ability to functionalize the pyridine and sulfonamide moieties opens pathways for developing drugs with tailored pharmacological profiles .

Biological Studies

Enzyme Inhibitors
Research has identified this compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit certain kinases or other enzymes linked to disease processes, providing insights into its role as a therapeutic agent .

Cell Culture Applications
In cell culture studies, this compound has been utilized to investigate cellular responses to various stimuli. Its ability to modulate signaling pathways makes it an important tool for understanding cellular mechanisms and disease models, particularly in neurobiology and cancer research .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal Chemistry Antimicrobial AgentActive against resistant bacterial strains
Anticancer ActivityInduces apoptosis in certain cancer cell lines
Synthetic Methodologies Organic Synthesis ReagentUseful in nucleophilic substitutions
Building Block for Drug DevelopmentFacilitates creation of diverse compound libraries
Biological Studies Enzyme InhibitorInhibits specific kinases involved in disease
Cell Culture ApplicationsModulates cellular signaling pathways

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Study: A recent study demonstrated its efficacy against multi-drug resistant strains of Staphylococcus aureus, suggesting potential as a lead compound for new antibiotics .
  • Cancer Research: In vitro tests showed that derivatives could selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index .
  • Synthesis Research: Researchers successfully employed this compound in a multi-step synthesis to produce novel inhibitors targeting cancer metastasis pathways, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the sulfonamide group, pyridine substituents, or appended pharmacophores. Key examples include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) clogP tPSA (Ų) Key Data/Activity
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (Target Compound) Aminomethyl (C3), methyl-sulfonamide (C2) C$9$H${14}$N$4$O$2$S 258.30 (free base) 0.8* 89.1* Kinase inhibitor intermediate
N-(3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)-N-benzylethanesulfonamide Trifluoromethyl (C6), benzyl-sulfonamide C${16}$H${17}$F$3$N$4$O$_2$S 374.41 3.1 76.3 Lower yield (32%), yellow oil
Compound 50 () 5-Chloropyrimidinyl appendage C${19}$H${23}$ClN$7$O$2$S 448.13 2.5* 112.0 FAK inhibitor, melting point 124°C
MSC1186 () 5-Chloroindolyl group C${20}$H${19}$ClN$6$O$2$S 442.92 4.3 112.2 Pan-SRPK inhibitor, high selectivity
PF-562271 () Trifluoromethylpyrimidine, indolyl moiety C${21}$H${20}$F$3$N$7$O$_3$S 531.50 3.8 128.0 FAK inhibitor, clinical candidate
10N () Pyrrolo[2,3-b]pyridinyl group C${22}$H${20}$N$6$O$2$S 432.50 3.2* 105.0 FAK binding (PDB: 10N), K$_d$ < 100 nM

*Estimated using computational tools (e.g., ChemAxon).

Key Findings :

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in MSC1186 and PF-562271 enhances lipophilicity (clogP > 4), improving membrane permeability and target engagement .
  • Chloropyrimidinyl (Compound 50) and pyrrolopyridinyl (10N) extensions increase steric bulk, optimizing kinase domain interactions .

Synthetic Accessibility :

  • The target compound’s 94% synthesis yield surpasses analogs with complex substituents (e.g., 32% for trifluoromethyl-benzyl derivatives) .
  • Multi-step synthesis is required for advanced analogs (e.g., PF-562271), reducing scalability .

Biological Target Profiles :

  • The target compound is a versatile scaffold for FAK (Focal Adhesion Kinase) and SRPK (Serine-Arginine Protein Kinase) inhibitors, as evidenced by structural complexes in PDB entries (e.g., 10N) .
  • MSC1186 shows >100-fold selectivity for SRPK over other kinases due to its chloroindolyl group .

Biological Activity

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores the compound's biological activity, mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H13N3O2SC_8H_{13}N_3O_2S and features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

This compound acts primarily as an inhibitor of proline-rich tyrosine kinase 2 (PYK2). PYK2 is involved in various cellular processes, including cell migration, proliferation, and survival. The compound's inhibition of PYK2 can disrupt these processes, making it a candidate for cancer therapy.

  • Target Interaction : The compound binds selectively to the active site of PYK2, inhibiting its catalytic activity. This interaction is critical for its potential therapeutic effects.
  • Biochemical Pathways : By inhibiting PYK2, the compound may affect signaling pathways related to cancer cell survival and metastasis.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(aminomethyl)pyridine with methanesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction conditions are crucial for optimizing yield and purity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PYK2:

  • IC50 Values : The compound has shown low nanomolar IC50 values in various assays, indicating potent inhibition.
  • Selectivity : Comparative studies suggest that it selectively inhibits PYK2 over other kinases, reducing potential side effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast cancer and prostate cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis rates.
    Cell LineTreatment Concentration (µM)Viability Reduction (%)
    MDA-MB-231 (Breast)565
    PC-3 (Prostate)1070
  • Animal Models : Preliminary animal model studies have shown that administration of the compound can significantly reduce tumor growth compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, similar compounds have shown favorable absorption and distribution characteristics, which may apply here:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Potential hepatic metabolism with active metabolites contributing to its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride with a pyridine-derived amine. For example, analogous sulfonamide syntheses involve reacting benzenesulfonyl chloride with 3-aminopyridine derivatives under controlled conditions (e.g., anhydrous solvent, inert atmosphere) . Specific steps may include:

  • Protection/deprotection strategies : Use of Ceric ammonium nitrate (CAN) for oxidative removal of protecting groups (e.g., PMB groups) to yield free amines .
  • Reduction steps : Employ NaBH₄ or LiAlH₄ for selective reduction of nitriles to aminomethyl groups, as demonstrated in similar compounds with 32–97% yields .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • 1H NMR : To confirm substitution patterns (e.g., δ 3.29 ppm for methylene groups adjacent to sulfonamide) .
  • Mass spectrometry (FAB) : Observe [M+H]+ peaks (e.g., m/z 374 for derivatives with trifluoromethyl groups) .
  • Elemental analysis : Verify purity (>95%) and stoichiometry .

Q. What is the CAS registry number for this compound, and how is it used in database searches?

  • Answer : The CAS number is 939791-42-1 . This identifier is critical for retrieving physicochemical data, patent filings, and toxicity profiles from authoritative databases like PubChem or Reaxys.

Advanced Research Questions

Q. How do structural modifications of the pyridine core influence the biological activity of this sulfonamide?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
  • SAR studies : Compare activity of derivatives like N-benzyl vs. N-methyl variants using enzyme inhibition assays (e.g., CDK7 inhibition in cancer models) .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins based on substituent polarity and steric bulk .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives?

  • Answer : Discrepancies in yields (e.g., 32% vs. 97% for similar steps) may arise from:

  • Reaction optimization : Adjust stoichiometry (e.g., excess sulfonyl chloride) or temperature (e.g., 0°C vs. room temperature) to minimize side reactions .
  • Purification methods : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate pure products .

Q. How can this compound be evaluated for potential therapeutic applications?

  • Methodological Answer :

  • In vitro assays : Test kinase inhibition (e.g., CDK7 in HeLa cells) using ATP-binding assays .
  • ADMET profiling : Assess solubility (HPLC logP), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .
  • In vivo models : Use xenograft mice to evaluate tumor growth suppression at doses ≤50 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
Reactant of Route 2
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide

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